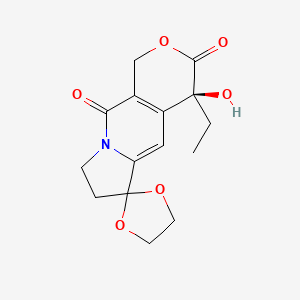

Exatecan intermediate 12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4'S)-4'-ethyl-4'-hydroxyspiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-3',10'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFZMAJAVDXFDR-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201106574 | |

| Record name | (4′S)-4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110351-93-4 | |

| Record name | (4′S)-4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110351-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4′S)-4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Exatecan Intermediate 12: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of Exatecan intermediate 12, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document is intended for researchers, scientists, and professionals in the field of drug development and antibody-drug conjugates (ADCs), offering detailed insights into its chemical structure, properties, and synthesis.

Chemical Structure and Properties

This compound, systematically named (9S)-1-amino-4-bromo-9-ethyl-5-fluoro-9-hydroxy-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-10,13-dione hydrobromide, possesses a complex heterocyclic core structure. The presence of a bromine atom at the 4-position of the quinoline ring is a distinguishing feature of this intermediate.

Chemical Structure:

A summary of its key chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₁BrFN₃O₄ · HBr |

| Molecular Weight | 596.27 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Role in the Synthesis of Exatecan

This compound serves as a late-stage precursor in the total synthesis of Exatecan. The bromine atom on the quinoline ring provides a strategic handle for further chemical modifications, ultimately leading to the final drug substance. The synthetic pathway involves the strategic introduction of various functional groups to build the pentacyclic core of Exatecan.

The logical workflow for the synthesis of Exatecan via Intermediate 12 is depicted below.

Caption: Synthetic workflow from starting material to Exatecan via Intermediate 12.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and often found within patent literature. However, a general synthetic approach can be inferred from related syntheses of camptothecin analogs. The synthesis is a multi-step process that begins with commercially available starting materials like 2-bromo-5-fluoroaniline.

A generalized experimental workflow for the synthesis and subsequent conversion of this compound is outlined below.

Caption: Generalized experimental workflow for the synthesis of this compound and its conversion to Exatecan.

Note: The specific reagents, reaction conditions, and purification methods would require access to detailed synthetic procedures outlined in patents or primary scientific literature.

Signaling Pathway of Exatecan

Exatecan, the final product derived from intermediate 12, is a potent inhibitor of DNA topoisomerase I. This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.

The signaling pathway of Topoisomerase I inhibition by Exatecan is illustrated below.

Caption: Mechanism of action of Exatecan as a Topoisomerase I inhibitor.

This technical guide serves as a foundational resource for understanding the significance of this compound in the synthesis of a clinically relevant anticancer agent. Further detailed investigation into proprietary synthetic routes is recommended for researchers actively engaged in the development of Exatecan-based therapeutics.

"Exatecan intermediate 12" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent hexacyclic analogue of camptothecin, is a cornerstone in the development of next-generation antibody-drug conjugates (ADCs) due to its significant antitumor activity as a topoisomerase I inhibitor. The synthesis of this complex molecule is a multi-step process, heavily reliant on the efficient production of key chiral intermediates. This technical guide provides a comprehensive overview of "Exatecan intermediate 12," a crucial building block in the synthesis of Exatecan. This document details its chemical properties, synthesis, and its role in the broader context of Exatecan production, supported by experimental protocols and pathway visualizations.

Core Data Presentation

Quantitative data for this compound and the parent compound, Exatecan, are summarized below for easy reference and comparison.

| Parameter | Value | Reference |

| Chemical Name | (S)-4-ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1][2]dioxolane]-3,10-dione | [3][4][5][6] |

| CAS Number | 110351-93-4 | [3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C15H17NO6 | [3][4][5][6][8][9][10] |

| Molecular Weight | 307.30 g/mol | [3][4][5][6][8][9][10] |

| Compound | IC50 (Topoisomerase I Inhibition) | Cell Line | Reference |

| Exatecan | 2.2 μM (0.975 µg/mL) | Not specified | [8][12] |

| Exatecan | Sub-nanomolar range | SK-BR-3 and MDA-MB-468 | [13] |

| ADC | IC50 (In Vitro Cytotoxicity) | Cell Line (HER2 Status) | Reference |

| IgG(8)-EXA | 0.41 ± 0.05 nM | SK-BR-3 (High) | [13] |

| Mb(4)-EXA | 9.36 ± 0.62 nM | SK-BR-3 (High) | [13] |

| Db(4)-EXA | 14.69 ± 6.57 nM | SK-BR-3 (High) | [13] |

| T-DXd | 0.04 ± 0.01 nM | SK-BR-3 (High) | [13] |

Experimental Protocols

The synthesis of Exatecan and its intermediates is a complex process. Below are detailed methodologies for key transformations.

Synthesis of a Key Tricyclic Lactone Intermediate

A critical step in the synthesis of Exatecan is the formation of the chiral tricyclic lactone. While a specific protocol for "this compound" is not publicly detailed, the synthesis of the closely related and often-used intermediate, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, provides a foundational understanding. "this compound" is a protected form of this trione.

Objective: To synthesize the key chiral lactone intermediate.

Starting Material: A suitable precursor, such as compound (Formula 4) as described in some literature.[3]

Procedure:

-

4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane.[3]

-

200 ml of 2M sulfuric acid is added to the solution.[3]

-

The mixture is stirred at room temperature for 2 hours.[3]

-

The organic layer is separated, washed with saturated brine, and then dried.

-

Dichloromethane is recovered to dryness.

-

The resulting solid is recrystallized from isopropanol to yield the S-tricyclic lactone.

General Protocol for Cell Viability (Cytotoxicity) Assay

This assay is crucial for determining the efficacy of Exatecan and its derivatives.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]

-

Drug Treatment: The cells are treated with a range of concentrations of the test compound (e.g., Exatecan) for a specified period, typically 72 hours.[4]

-

Viability Assessment: Cell viability is determined using a commercially available assay, such as one that measures ATP levels, which indicates the presence of metabolically active cells.[4]

-

Data Analysis: The signal (e.g., luminescence) is measured using a microplate reader. The results are typically expressed as the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition).[4]

Mandatory Visualizations

Synthetic Workflow for a Key Exatecan Intermediate

Caption: A generalized workflow for the synthesis of Exatecan.

Signaling Pathway of Topoisomerase I Inhibition by Exatecan

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. benchchem.com [benchchem.com]

- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 10. 110351-93-4|(S)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione|BLD Pharm [bldpharm.com]

- 11. Camptothecin Impurity 8 - CAS - 110351-93-4 | Axios Research [axios-research.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

The Crucial Role of the Tricyclic Lactone Intermediate in Exatecan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Exatecan, a potent topoisomerase I inhibitor, with a specific focus on the pivotal role of a key chiral intermediate: (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, herein referred to as Exatecan Intermediate 12. Exatecan's efficacy as an anticancer agent, particularly as a payload in antibody-drug conjugates (ADCs), has driven significant research into its efficient and scalable synthesis. This document details the synthetic strategies, experimental protocols, and quantitative data related to this critical intermediate and its incorporation into the final Exatecan molecule.

Core Synthetic Strategy: A Convergent Approach

The total synthesis of Exatecan is most effectively achieved through a convergent strategy.[1][2] This approach involves the independent synthesis of two complex molecular fragments, which are then coupled together in the final stages. This method offers greater overall efficiency and flexibility compared to a linear synthesis. The two key fragments are:

-

The Aminonaphthalene Core: A substituted aminonaphthalene moiety that forms the "eastern" portion of the Exatecan molecule.

-

The Chiral Tricyclic Lactone (this compound): An enantiomerically pure tricyclic lactone that constitutes the "western" part of the molecule and is crucial for its biological activity.[2]

The stereochemistry at the C4 position of this tricyclic lactone is vital for the potent topoisomerase I inhibitory activity of Exatecan.[2]

Synthesis of this compound: The Chiral Tricyclic Lactone

The asymmetric synthesis of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a multi-step process that has been optimized for practicality and high enantiomeric purity.[3][4] A representative synthetic approach starts from commercially available citrazinic acid.[3][4]

Experimental Protocol: Asymmetric Synthesis of this compound

A widely documented pathway for the synthesis of the S-tricyclic lactone is summarized below.[3][5]

Step 1: Preparation of a Substituted Pyridine Precursor

The synthesis begins with the conversion of citrazinic acid to a 2-chloro-6-methoxypyridine derivative over several steps.[3][4] This is followed by a regioselective ortho-directed metalation and reaction with a formamide to introduce an aldehyde group, yielding a 2,3,4,6-substituted pyridine.[3][4]

Step 2: Elaboration of the Side Chain

The aldehyde is then transformed into an ester through a palladium-mediated carbonylation reaction.[3][4] A subsequent Wittig reaction and racemic osmylation produce a diol.[3]

Step 3: Enantiomeric Resolution

The racemic diol is resolved using an efficient lipase-catalyzed reaction to yield the desired (S)-enantiomer with high enantiomeric excess (>99% ee).[3] The unwanted enantiomer can often be recycled, improving the overall efficiency of the process.[3]

Step 4: Cyclization and Final Intermediate Formation

A series of high-yielding oxidation and deprotection steps convert the (S)-diol into a pyridone derivative.[3] Finally, annulation of the cyclopentanone ring followed by hydrolysis and cyclization affords the target tricyclic lactone, this compound.[3][5] A simplified, late-stage protocol for the final cyclization is as follows:

-

Procedure: A precursor compound (Formula 4 in some literature) (4.3 g, 100 mmol) is dissolved in dichloromethane (200 ml) and treated with 2M sulfuric acid (200 ml). The mixture is stirred at room temperature for 2 hours.[5]

-

Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried. The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol to yield the (S)-tricyclic lactone.[5]

Quantitative Data for the Synthesis of Key Intermediates

The following table summarizes reported yields for key intermediates in the synthesis of Exatecan.

| Intermediate | Synthetic Step(s) | Yield (%) | Purity (%) | Analytical Method |

| Exatecan Intermediate 2 (hydrochloride) | 4 steps from 3-fluoro-4-methylaniline | 27.8 | 99.3 - 99.7 | HPLC |

| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Hydrolysis and cyclization of precursor | 57 | >99 ee | Chiral HPLC |

The Aminonaphthalene Moiety: Building the Aromatic Core

A common route to the functionalized aminonaphthalene core of Exatecan starts with 3-fluoro-4-methylaniline.[2] This involves a sequence of reactions to construct the necessary functional groups for the subsequent coupling with the tricyclic lactone.

Experimental Protocol: Synthesis of Exatecan Intermediate 2 (A Key Aminonaphthalene Precursor)

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the amino group.

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine at 15–30°C for 1–2 hours.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted, washed, dried, and concentrated.

Step 2: Bromination

-

Objective: To introduce a bromine atom for subsequent cross-coupling.

-

Procedure: The acetylated product is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane and acetic acid at 5–35°C.

Step 3: Palladium-Catalyzed Cross-Coupling and Rearrangement

-

Objective: To introduce the remaining part of the naphthalene core.

-

Procedure: A Suzuki-Miyaura cross-coupling reaction is performed using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF at 60–80°C for 6–8 hours. The resulting compound undergoes an acid-mediated rearrangement (e.g., HCl in methanol) to form Exatecan Intermediate 2 hydrochloride.

Final Assembly: Coupling of the Key Intermediates

The culmination of the convergent synthesis is the condensation of the chiral tricyclic lactone (this compound) with the aminonaphthalene core. This reaction forms the pentacyclic structure of Exatecan.

Experimental Protocol: Condensation Reaction

The condensation is typically carried out under acidic conditions, often in a high-boiling point solvent to facilitate the reaction. A subsequent deprotection step may be necessary to reveal the final Exatecan molecule.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its potent anticancer effects by inhibiting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][6][7][8] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks.[6][8] Exatecan stabilizes the covalent complex between topoisomerase I and DNA (the TOP1-DNA cleavage complex), preventing the re-ligation of the DNA strand.[1][6] This leads to the accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).[1][8]

Visualizing the Process: Diagrams and Workflows

Synthesis Pathway of Exatecan

Caption: Convergent synthesis of Exatecan.

Experimental Workflow for this compound

Caption: Experimental workflow for the final cyclization step.

Signaling Pathway of Exatecan

Caption: Signaling pathway of Exatecan-induced apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Profile of Exatecan Intermediate 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for "Exatecan intermediate 12," systematically known as (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. Despite a comprehensive search of public databases, patents, and scientific literature, detailed experimental spectroscopic data (NMR, MS) for this specific intermediate are not publicly available. A certificate of analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the assigned structure, however, the raw data and experimental parameters were not provided.

This guide compiles the known properties of the compound and presents a representative experimental protocol for acquiring the necessary spectroscopic data for a compound of this nature.

Physicochemical Properties of this compound

The following table summarizes the key identification and physical properties of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

| Property | Value |

| Systematic Name | (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |

| Synonym | This compound |

| CAS Number | 110351-94-5 |

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol |

| Melting Point | 177-185 °C |

Representative Experimental Protocols

The following are detailed, representative methodologies for the acquisition of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a novel organic compound such as this compound. These protocols are based on standard laboratory practices for the structural elucidation of synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the dried sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Apply a Fourier transform to the FID. Phase and baseline correct the spectrum. Report the chemical shifts (δ) in ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to further support the proposed structure.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-HRMS):

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: m/z 50 - 1000.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare it with the calculated theoretical mass for the chemical formula C₁₃H₁₃NO₅. Analyze the fragmentation pattern to identify characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate like this compound.

An In-depth Technical Guide to the Synthesis of Exatecan Intermediate 12: Mechanism of Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Exatecan intermediate 12, a crucial component in the manufacturing of the potent anticancer agent Exatecan. The focus of this document is the pivotal acid-catalyzed intramolecular cyclization reaction that forms the characteristic tricyclic lactone core of the intermediate. This guide includes a plausible reaction mechanism, a summary of quantitative data, a detailed experimental protocol, and a visualization of the reaction pathway.

Introduction to this compound

This compound, chemically known as (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key chiral building block in the total synthesis of Exatecan and other camptothecin analogs.[1][2] The stereochemistry at the C4 position is critical for the biological activity of the final drug molecule. The efficient and stereoselective synthesis of this intermediate is, therefore, a significant focus in the process development of Exatecan-based therapeutics.

Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

The formation of this compound is achieved through an acid-catalyzed intramolecular cyclization of a pyridone precursor. This reaction is typically carried out in a biphasic system consisting of an organic solvent, such as dichloromethane, and an aqueous acid, like sulfuric acid.

The proposed mechanism involves the following key steps:

-

Protonation of the Carboxylic Acid: The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid group on the precursor side chain by the acid catalyst (H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic.

-

Nucleophilic Attack: The tertiary hydroxyl group on the same side chain then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the former carboxylic acid group.

-

Elimination of Water: The intermediate then collapses, eliminating a molecule of water and forming the stable six-membered lactone ring.

-

Deprotonation: Finally, deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final product, the tricyclic lactone.

The following diagram illustrates this proposed mechanistic pathway.

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as reported in the literature.[1]

| Parameter | Value |

| Starting Material | Pyridone Precursor (Compound Formula 4) |

| - Mass | 4.3 g |

| - Moles | 100 mmol |

| Solvent | Dichloromethane |

| - Volume | 200 ml |

| Catalyst | 2M Sulfuric Acid |

| - Volume | 200 ml |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Product | (S)-Tricyclic Lactone (Exatecan Int. 12) |

| - Mass | 1.5 g |

| - Yield | 57% |

| - Melting Point | 172-174°C |

| - Specific Rotation | [α]D¹⁵ +115.6° (c=0.5, chloroform) |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

Materials:

-

Pyridone Precursor ("Compound (Formula 4)")

-

Dichloromethane (CH₂Cl₂)

-

2M Sulfuric Acid (H₂SO₄)

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Isopropanol

Procedure:

-

In a suitable reaction vessel, dissolve 4.3 g (100 mmol) of the pyridone precursor in 200 ml of dichloromethane.

-

To the resulting solution, add 200 ml of 2M sulfuric acid.

-

Stir the biphasic mixture vigorously at room temperature for 2 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the organic layer.

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the dichloromethane.

-

Recrystallize the crude product from isopropanol to yield 1.5 g of pure (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione as a crystalline solid.[1]

Logical Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide on the Physicochemical Properties of Exatecan Synthetic Intermediates

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the solubility and stability of intermediates in the synthesis of Exatecan. It is important to note that specific, publicly available quantitative data for a compound designated solely as "Exatecan intermediate 12" is limited. Chemical suppliers confirm its role as a synthetic precursor and indicate that it is stable at room temperature for transport purposes[1][2].

To illustrate the typical physicochemical properties and analytical procedures for compounds in this synthetic pathway, this guide utilizes data available for a well-documented precursor, Exatecan Intermediate 2 (hydrochloride) . The methodologies and data presentation are intended to serve as a representative model for researchers working with Exatecan and its analogues.

Introduction to Exatecan and its Intermediates

Exatecan is a highly potent, second-generation topoisomerase I inhibitor and a derivative of camptothecin.[3] It is frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] The synthesis of Exatecan is a complex, multi-step process, often employing a convergent strategy where key fragments are prepared separately before being combined.[3][5]

The physical and chemical properties of synthetic intermediates, such as their solubility and stability, are critical parameters that influence reaction kinetics, purification efficiency, yield, and the overall success of the manufacturing process. Understanding these properties is essential for process optimization and ensuring the quality of the final active pharmaceutical ingredient (API).

Solubility and Stability Data

While specific data for "this compound" is not available, the following tables summarize the known properties of Exatecan Intermediate 2 (hydrochloride) , a critical precursor in the Exatecan synthesis pathway.[6] This data serves as a valuable proxy for understanding the characteristics of related compounds in the same family.

Solubility Data

The solubility of a compound is a crucial factor for its handling, formulation, and reaction conditions. High solubility in appropriate organic solvents is often necessary for synthetic transformations and subsequent purification steps.

Table 1: Quantitative Solubility of Exatecan Intermediate 2 (hydrochloride)

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 100 | 399.57 | Experimental |

Data sourced from Benchchem[6]

Stability Data

Stability analysis ensures that an intermediate can be stored and handled without significant degradation, which could otherwise lead to impurity formation and reduced yield. Key factors influencing stability include temperature, light, and atmosphere.

Table 2: Stability and Storage Recommendations for Exatecan Intermediate 2 (hydrochloride)

| Parameter | Condition | Notes |

|---|---|---|

| Storage Temperature | 4°C (Short-term) | Lyophilized powder should be stored at -20°C or -80°C for long-term stability.[6] |

| -20°C (Stock Solution) | Aliquots in DMSO stable for up to 1 month.[6] | |

| -80°C (Stock Solution) | Aliquots in DMSO stable for up to 6 months.[6] | |

| Atmosphere | Store under Nitrogen | Protects against potential oxidative degradation.[6] |

| Light Exposure | Protect from light | Compound is noted to be sensitive to light.[6] |

| Freeze-Thaw Cycles | Avoid repeated cycles | Recommended to prepare and use single-use aliquots of solutions.[6] |

Data sourced from Benchchem[6]

Experimental Protocols

The following are representative protocols for determining the solubility and stability of a synthetic intermediate like those in the Exatecan pathway.

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This method measures the concentration of a saturated solution at a specific temperature.

-

Preparation: Add an excess amount of the test compound (e.g., Exatecan Intermediate 2) to a known volume of the selected solvent (e.g., DMSO) in a sealed glass vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess, undissolved solid.

-

Sampling and Dilution: Carefully extract a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mM) based on the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and the intrinsic stability of a compound under stress conditions.

-

Sample Preparation: Prepare solutions of the test compound in a suitable solvent at a known concentration.

-

Stress Conditions: Expose individual samples to various stress conditions, including:

-

Acidic: Add HCl to achieve a concentration of 0.1 N.

-

Basic: Add NaOH to achieve a concentration of 0.1 N.

-

Oxidative: Add H₂O₂ to a concentration of 3%.

-

Thermal: Incubate the sample at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the sample to a controlled source of UV/Visible light (e.g., ICH option 1 or 2).

-

-

Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Evaluation: Calculate the percentage of the remaining parent compound and quantify the formation of major degradation products. This data helps establish recommended storage conditions and identify potential incompatibilities.

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing complex processes in drug development. The following have been generated using Graphviz (DOT language) as specified.

Caption: Workflow for Solubility Determination.

Exatecan and its analogues function by inhibiting DNA topoisomerase I, an enzyme critical for relieving torsional strain in DNA during replication.

Caption: Mechanism of Topoisomerase I Inhibition by Exatecan.

References

- 1. 依沙替康中间体 12 | this compound | 中间体 | CAS 110351-93-4 | 美国InvivoChem [invivochem.cn]

- 2. (R)-Exatecan Intermediate 1 | ADC毒素 | CAS 110351-91-2 | 美国InvivoChem [invivochem.cn]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]

An In-depth Technical Guide to Topoisomerase I Inhibitors for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of topoisomerase I (TOP1) inhibitors, a critical class of anti-cancer agents. It delves into their mechanism of action, the landscape of approved and investigational drugs, mechanisms of resistance, and the intricate signaling pathways they influence. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction to Topoisomerase I and its Inhibition in Cancer Therapy

DNA topoisomerase I (TOP1) is a vital nuclear enzyme responsible for resolving DNA topological stress during replication, transcription, and recombination. It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.[1] Cancer cells, with their high proliferative rate, are particularly dependent on TOP1 activity to manage the extensive DNA metabolic processes required for rapid cell division.[1]

The therapeutic strategy behind TOP1 inhibitors is not to block the enzyme's catalytic activity directly but to trap the transient TOP1-DNA covalent complex, often referred to as the "cleavable complex".[2] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[3] When a replication fork collides with this trapped complex, the single-strand break is converted into a cytotoxic double-strand break (DSB), which can trigger cell cycle arrest and ultimately lead to apoptosis.[2]

Classes of Topoisomerase I Inhibitors

TOP1 inhibitors are broadly categorized into two main classes: camptothecin derivatives and non-camptothecin inhibitors.

Camptothecin and its Derivatives

Camptothecin, a natural alkaloid isolated from the tree Camptotheca acuminata, was the first TOP1 inhibitor discovered.[4] While showing potent anti-tumor activity, its clinical development was hampered by poor water solubility and severe side effects.[4] This led to the development of semi-synthetic analogs with improved pharmacological properties.

Table 1: Clinically Approved Camptothecin Derivatives

| Drug Name (Brand Name) | Chemical Class | FDA Approved Indications | Common Dose-Limiting Toxicities |

| Irinotecan (Camptosar®) | Camptothecin analog | Metastatic colorectal cancer[5] | Diarrhea, Neutropenia |

| Topotecan (Hycamtin®) | Camptothecin analog | Ovarian cancer, small cell lung cancer, cervical cancer[5] | Myelosuppression (neutropenia, thrombocytopenia)[6] |

| Liposomal Irinotecan (Onivyde®) | Liposomal formulation of irinotecan | Metastatic pancreatic cancer (in combination with 5-FU/leucovorin)[1] | Diarrhea, Neutropenia |

Non-Camptothecin Inhibitors

To overcome the limitations of camptothecins, such as chemical instability and susceptibility to drug efflux pumps, several classes of non-camptothecin TOP1 inhibitors have been developed.[7] These compounds often possess distinct chemical scaffolds and may exhibit different DNA cleavage site preferences.

Table 2: Investigational Non-Camptothecin TOP1 Inhibitors in Clinical Trials

| Drug Name/Class | Mechanism of Action | Key Advantages Over Camptothecins | Development Stage |

| Indenoisoquinolines (e.g., LMP400, LMP776, LMP744) | TOP1 poison, traps the cleavable complex[7] | Chemical stability, not substrates for major drug efflux pumps, more persistent DNA damage[8] | Phase I/II[8] |

| Indolocarbazoles (e.g., Edotecarin) | TOP1 poison | Overcomes some forms of camptothecin resistance | Phase III (terminated)[9] |

| Phenanthridines | TOP1 poison | Preclinical/Early Clinical |

Mechanism of Action and Cellular Response

The primary mechanism of action of TOP1 inhibitors involves the stabilization of the TOP1-DNA cleavage complex. This leads to a cascade of cellular events, ultimately culminating in cell death.

Upon the formation of DSBs, cells activate complex DNA damage response (DDR) pathways. Key players in this response include the ATR/Chk1 and ATM/Chk2 pathways, which orchestrate cell cycle arrest to allow time for DNA repair.

Mechanisms of Resistance to Topoisomerase I Inhibitors

The development of resistance is a significant challenge in cancer therapy. Resistance to TOP1 inhibitors can arise through several mechanisms.

Table 3: Mechanisms of Resistance to TOP1 Inhibitors

| Mechanism | Description | Examples |

| Target Alterations | Mutations in the TOP1 gene can reduce the binding affinity of the inhibitor to the TOP1-DNA complex or decrease the stability of the cleavable complex. | Mutations in the linker domain (e.g., A653P) or near the active site (e.g., F361S, N722S) have been identified in resistant cell lines.[10][11] |

| Reduced Drug Accumulation | Overexpression of ATP-binding cassette (ABC) transporters can actively efflux TOP1 inhibitors from the cancer cells, reducing their intracellular concentration. | ABCG2 (Breast Cancer Resistance Protein) and ABCB1 (P-glycoprotein) are known to transport camptothecin derivatives.[12] |

| Altered Cellular Response | Changes in DNA damage repair pathways or apoptotic signaling can allow cells to tolerate the DNA damage induced by TOP1 inhibitors. | Upregulation of DNA repair proteins or defects in apoptotic pathways. |

| Decreased TOP1 Expression | Lower levels of the TOP1 enzyme result in fewer targets for the inhibitor, leading to reduced formation of cytotoxic cleavable complexes. |

Combination Therapies

To enhance the efficacy of TOP1 inhibitors and overcome resistance, various combination strategies are being explored. A particularly promising approach involves combining TOP1 inhibitors with inhibitors of DNA damage repair pathways, such as PARP inhibitors.

Poly(ADP-ribose) polymerase (PARP) plays a crucial role in the repair of single-strand breaks. By inhibiting PARP, single-strand breaks induced by TOP1 inhibitors are more likely to be converted to double-strand breaks, leading to synthetic lethality, especially in tumors with deficiencies in homologous recombination (e.g., BRCA mutations).

Experimental Protocols

This section provides an overview of key in vitro assays used to characterize the activity of TOP1 inhibitors.

DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of TOP1, which is to relax supercoiled DNA.

Materials:

-

Purified human TOP1 enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x TOP1 Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Test compound and vehicle control (e.g., DMSO)

-

DNA loading dye

-

Agarose gel (0.8-1%) in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

2 µL 10x TOP1 Assay Buffer

-

1 µL supercoiled plasmid DNA (e.g., 200 ng/µL)

-

1 µL test compound at various concentrations (or vehicle)

-

x µL sterile deionized water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of purified TOP1 enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of DNA loading dye containing SDS and proteinase K.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Interpretation: An active inhibitor will prevent the relaxation of the supercoiled plasmid, resulting in a higher proportion of the supercoiled form compared to the control.

In Vitro Cleavage Complex Assay

This assay determines the ability of a compound to trap the TOP1-DNA cleavable complex.

Materials:

-

Purified human TOP1 enzyme

-

A short, single-end-labeled DNA oligonucleotide substrate (e.g., 3'-[³²P]-labeled)

-

10x TOP1 Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA)

-

Test compound and vehicle control

-

Formamide loading dye

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

2 µL 10x TOP1 Cleavage Buffer

-

1 µL end-labeled DNA substrate

-

1 µL test compound at various concentrations (or vehicle)

-

x µL sterile deionized water to bring the volume to 19 µL.

-

-

Add 1 µL of purified TOP1 enzyme and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding an equal volume of formamide loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Visualize the cleavage products by phosphorimaging or autoradiography.

Interpretation: An active inhibitor will stabilize the cleavable complex, leading to an increase in the amount of cleaved DNA fragments compared to the control.

Conclusion

Topoisomerase I inhibitors remain a cornerstone of cancer chemotherapy. Understanding their mechanism of action, the landscape of available and emerging drugs, and the mechanisms by which cancer cells develop resistance is crucial for the rational design of new therapeutic strategies. The continued exploration of non-camptothecin inhibitors and the development of innovative combination therapies, such as those involving PARP inhibitors, hold great promise for improving patient outcomes. The experimental protocols outlined in this guide provide a foundation for the preclinical evaluation of novel TOP1-targeting agents.

References

- 1. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]

- 2. pnas.org [pnas.org]

- 3. Non-camptothecin DNA topoisomerase I inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for Exatecan Intermediate 12: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Exatecan intermediate 12, a crucial component in the production of the potent topoisomerase I inhibitor, Exatecan. Exatecan is a second-generation camptothecin analog with significant applications in targeted cancer therapies, particularly as a payload in antibody-drug conjugates (ADCs). The following protocol outlines a well-documented synthetic route to (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, also known as this compound. This guide includes a step-by-step experimental procedure, a summary of key reaction parameters, and visualizations of the synthetic workflow and the mechanism of action of Exatecan.

Introduction

Exatecan (DX-8951) is a potent, water-soluble derivative of camptothecin, a natural alkaloid.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[2][3] By stabilizing the topoisomerase I-DNA cleavable complex, Exatecan induces single-strand DNA breaks, which are converted to double-strand breaks during DNA replication, ultimately leading to apoptotic cell death.[3] Due to its high potency and improved stability of its active lactone ring, Exatecan is a valuable cytotoxic agent in the development of ADCs.[2]

The synthesis of Exatecan is a multi-step process, often employing a convergent strategy that involves the preparation of key intermediates.[1][2] One such pivotal intermediate is (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (this compound), a chiral tricyclic lactone.[1] The precise stereochemistry of this intermediate is essential for the biological activity of the final drug.[1] This document details a common and effective method for its synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione from a precursor compound.[1][4]

Materials:

-

Precursor Compound (Formula 4)

-

Dichloromethane (CH₂Cl₂)

-

2M Sulfuric Acid (H₂SO₄)

-

Saturated Brine Solution

-

Isopropanol

-

Standard laboratory glassware and equipment (stir plate, round-bottom flask, separatory funnel, etc.)

-

Rotary evaporator

-

Melting point apparatus

-

Polarimeter

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 4.3 g (100 mmol) of the precursor compound (Formula 4) in 200 ml of dichloromethane.

-

Acid Treatment: Add 200 ml of 2M sulfuric acid to the solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Collect the organic (dichloromethane) layer.

-

Washing: Wash the organic layer with a saturated brine solution to remove any residual acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification - Recrystallization: Recrystallize the crude product from isopropanol to yield the pure S-tricyclic lactone (this compound).

-

Characterization: The final product can be characterized by its melting point and specific rotation. The expected melting point is 172-174°C and the specific rotation [α]D15 is +115.6° (c=0.5, chloroform).[4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Compound (Formula 4) | [1][4] |

| Moles of Starting Material | 100 mmol | [1][4] |

| Mass of Starting Material | 4.3 g | [1][4] |

| Solvent | Dichloromethane | [1][4] |

| Reagent | 2M Sulfuric Acid | [1][4] |

| Reaction Time | 2 hours | [1][4] |

| Reaction Temperature | Room Temperature | [1][4] |

| Yield | 1.5 g (57%) | [4] |

| Melting Point | 172-174 °C | [4] |

| Specific Rotation [α]D15 | +115.6° (c=0.5, chloroform) | [4] |

Visualizations

Synthetic Workflow:

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Topoisomerase I Inhibition by Exatecan

Exatecan exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase I (Top1), which is essential for DNA replication and transcription.

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Conclusion

The synthesis of this compound is a critical step in the overall production of the anticancer agent Exatecan. The protocol detailed in this document provides a reproducible method for obtaining this key chiral intermediate. Understanding the synthetic pathway and the mechanism of action of the final compound is essential for researchers and professionals in the field of drug development and cancer therapy.

References

Application Notes and Protocols: Synthesis of Exatecan from Precursor Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural topoisomerase I inhibitor. It is a critical component in the development of antibody-drug conjugates (ADCs) due to its significant antitumor activity. This document provides a detailed experimental procedure for the synthesis of Exatecan from a key late-stage precursor, commonly referred to as "intermediate 12" or a structurally analogous aminonaphthalene core. The synthesis involves a convergent approach, wherein two advanced intermediates are coupled to form the hexacyclic core of Exatecan, followed by a final deprotection step.

Synthesis Overview

The final key steps in the synthesis of Exatecan involve the condensation of an aminonaphthalene intermediate (henceforth referred to as the "Exatecan Amino-core") with a chiral tricyclic ketone intermediate (referred to as the "Exatecan Tricyclic Ketone"). This reaction is typically a Friedländer annulation, which forms the quinoline ring system of the final product. A subsequent deprotection step is then carried out to yield Exatecan.

Experimental Protocol

This protocol details the conversion of the Exatecan Amino-core to Exatecan Mesylate.

Step 1: Condensation of Exatecan Amino-core with Exatecan Tricyclic Ketone

-

Reaction: A pyridinium p-toluenesulfonate (PPTS) mediated Friedländer-type condensation reaction.

-

Materials:

-

Exatecan Amino-core (Intermediate 12)

-

Exatecan Tricyclic Ketone

-

o-Cresol

-

Toluene

-

Pyridinium p-toluenesulfonate (PPTS)

-

-

Procedure:

-

To a solution of the Exatecan Amino-core in a mixture of toluene and o-cresol, add the Exatecan Tricyclic Ketone.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a sufficient time for the reaction to complete, typically monitored by an appropriate chromatographic technique (e.g., TLC or HPLC). The reaction time is generally 16 hours or longer[1].

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting product, a protected Exatecan intermediate, can be isolated and purified using standard laboratory techniques such as crystallization or chromatography.

-

Step 2: Deprotection to Yield Exatecan Mesylate

-

Reaction: Acid-mediated hydrolysis of the protecting group.

-

Materials:

-

Protected Exatecan intermediate from Step 1

-

Methanesulfonic acid (MsOH)

-

2-Methoxyethanol

-

Water

-

Ethyl cyclohexane

-

-

Procedure:

-

Suspend the protected Exatecan intermediate in a mixture of 2-methoxyethanol, water, and ethyl cyclohexane[1].

-

Add methanesulfonic acid to the suspension.

-

Heat the mixture to reflux until the deprotection is complete, as monitored by HPLC.

-

Cool the reaction mixture, which may result in the precipitation of the product.

-

Isolate the solid product by filtration.

-

The crude Exatecan mesylate can be further purified by recrystallization to yield the final product as a mixture of diastereomers. The desired isomer can be separated by techniques such as fractional crystallization or preparative HPLC.

-

Data Presentation

The following table summarizes typical quantitative data for the key steps in the synthesis of Exatecan from its late-stage intermediates.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |

| 1. Condensation | Exatecan Amino-core, Exatecan Tricyclic Ketone | PPTS | Toluene, o-Cresol | Reflux | >16 h | ~70-80% |

| 2. Deprotection | Protected Exatecan intermediate | Methanesulfonic acid | 2-Methoxyethanol, Water, Ethyl cyclohexane | Reflux | 2-4 h | ~85-95% |

Note: Yields are approximate and can vary based on the specific reaction scale and purification methods.

Mandatory Visualizations

Experimental Workflow for Exatecan Synthesis

Caption: A simplified workflow for the final steps in the synthesis of Exatecan.

Signaling Pathway of Exatecan's Mechanism of Action

Caption: The signaling pathway of Topoisomerase I inhibition by Exatecan.

References

Synthesis of Exatecan Intermediate 12: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the synthesis of Exatecan intermediate 12, a crucial building block in the total synthesis of Exatecan, a potent topoisomerase I inhibitor. Exatecan is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Exatecan, a hexacyclic analog of camptothecin, has demonstrated significant antitumor activity. Its synthesis is a complex process involving multiple steps, with the formation of key intermediates being critical for the overall efficiency and success of the synthesis. This compound, chemically known as (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,12,15-tetrahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(1H,9H)-dione, represents a significant milestone in the synthetic pathway. This protocol outlines the reaction conditions and reagents required for its preparation.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative procedure for the reduction of Exatecan to yield this compound.

Materials and Reagents:

-

Exatecan

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Distilled water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Exatecan (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) at 0 °C under a nitrogen atmosphere.

-

Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) (excess, e.g., 5-10 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of distilled water at 0 °C.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

-

Data Presentation

| Parameter | Condition |

| Reactant | Exatecan |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol/Dichloromethane (MeOH/DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Monitored by TLC |

| Work-up | Aqueous work-up and extraction |

| Purification | Silica Gel Column Chromatography |

Logical Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

This protocol provides a general guideline for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific experimental setup and available resources. Further characterization of the final product using techniques such as NMR, Mass Spectrometry, and HPLC is recommended to confirm its identity and purity.

Application Notes and Protocols for the Scalable Synthesis of a Key Exatecan Intermediate for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, water-soluble, and hexacyclic analogue of camptothecin, a well-established topoisomerase I inhibitor.[1] It serves as a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The intricate molecular architecture of Exatecan necessitates a multi-step synthetic approach. For preclinical and clinical development, a scalable and efficient synthesis of its key intermediates is paramount.

This document provides detailed protocols for the scalable synthesis of a crucial aminonaphthalene core intermediate of Exatecan, herein referred to as "EXA-aniline". The synthesis of Exatecan is often approached through a convergent strategy, where two advanced intermediates are prepared separately and then coupled.[1][2] The aminonaphthalene core represents one of these key fragments. The following protocols are a composite of methodologies described in scientific literature and patent documents to provide a comprehensive guide for research and development.

Synthesis Pathway Overview

The synthesis of the "EXA-aniline" core can be achieved through a multi-step linear sequence starting from readily available aromatic compounds. One common strategy begins with 2-fluorotoluene, which undergoes a series of transformations including Friedel-Crafts acylation, reduction, nitration, cyclization, and further functional group manipulations to construct the functionalized tetralone system.[1] An alternative, and also widely documented approach, commences with 3-fluoro-4-methylaniline.[2][3] The following sections detail a representative scalable synthesis.

Quantitative Data Summary

The following table summarizes key reaction parameters for the synthesis of the "EXA-aniline" intermediate. Please note that yields and reaction conditions may vary based on scale and specific laboratory conditions.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

| 1 | Friedel-Crafts Acylation | 2-fluorotoluene, Succinic anhydride, AlCl₃ | Dichloromethane | 0 to RT | 12 - 16 | High |

| 2 | Ketone Reduction | 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid, Pd/C, H₂ | Ethanol | RT | 4 - 6 | High |

| 3 | Nitration | 4-(4-fluoro-3-methylphenyl)butyric acid, KNO₃, H₂SO₄ | - | - | - | - |

| 4 | Intramolecular Cyclization | 4-(4-fluoro-5-methyl-2-nitrophenyl)butyric acid, Polyphosphoric acid | - | Hot | - | - |

| 5 | Reduction and Protection | Tetralone intermediate, PtO₂, Ac₂O, Et₃N | - | - | - | - |

| 6 | Benzylic Oxidation | Acetamide intermediate, KMnO₄ | Acetone | - | - | - |

| 7 | Oximation | Tetralone intermediate, Butyl nitrite, t-BuOK | - | - | - | - |

| 8 | Reductive Acetylation | Keto oxime intermediate, Zn, Ac₂O | - | - | - | - |

| 9 | Hydrolysis | Diacetamide intermediate, Acidic conditions | - | - | - | - |

Note: Detailed quantitative data for each step of a complete scalable synthesis is often proprietary. The information provided is based on available public data and may require optimization.

Experimental Protocols

The following is a detailed methodology for the synthesis of the "EXA-aniline" intermediate.

Step 1: Synthesis of 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid

-

Reaction: Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride.[1]

-

Procedure:

-

To a stirred solution of 2-fluorotoluene in dichloromethane, add aluminum chloride (AlCl₃) at 0 °C.

-

Add succinic anhydride portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.

-

Step 2: Synthesis of 4-(4-fluoro-3-methylphenyl)butyric acid

-

Reaction: Reduction of the ketone in 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.[1]

-

Procedure:

-

Dissolve 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid in ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture in a Parr apparatus under hydrogen gas (e.g., 50 psi) for 4-6 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-(4-fluoro-3-methylphenyl)butyric acid.

-

Subsequent Steps to "EXA-aniline"

The synthesis continues through a series of established transformations to build the final aminonaphthalene core.[1] These steps involve:

-

Nitration: Aromatic nitration to introduce a nitro group.

-

Esterification and Cyclization: Formation of the tetralone ring system through intramolecular Friedel-Crafts acylation.

-

Reduction of Nitro Group and Double Bond: Simultaneous reduction to form the amino tetralin.

-

Protection of the Amine: Acetylation of the newly formed aniline.

-

Oxidation and Functionalization: Introduction of the second nitrogen functionality, typically via oximation and subsequent reduction.

-

Deprotection: Final removal of protecting groups to yield the "EXA-aniline" intermediate.

A recently disclosed scalable route in a patent application provides a convergent approach to the final condensation step to form Exatecan.[4] This involves the reaction of an "EXA-aniline" intermediate with an "EXA-trione" intermediate. The "EXA-aniline" is prepared and can be isolated as a stable solid. The condensation is carried out in toluene with an acid catalyst at elevated temperatures.[4]

Visualizations

Synthesis Workflow for the Aminonaphthalene Core of Exatecan

Caption: A generalized workflow for the synthesis of the "EXA-aniline" core.

Convergent Synthesis of Exatecan

Caption: Convergent synthesis strategy for Exatecan.

Conclusion

The scalable synthesis of key intermediates is a critical aspect of the development of Exatecan for preclinical and clinical studies. The protocols and workflows outlined in this document provide a comprehensive overview for the preparation of the "EXA-aniline" core, a crucial building block in a convergent synthesis strategy. While specific reaction conditions and yields will require optimization for large-scale production, the described pathways offer a robust foundation for researchers and drug development professionals working on this important class of anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

Application of Exatecan Intermediate 12 in Solid Tumor Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan intermediate 12 is a crucial building block in the synthesis of Exatecan (DX-8951), a potent, third-generation topoisomerase I (TOP1) inhibitor.[1][2][3][4] Exatecan itself is a hexacyclic analog of camptothecin with enhanced water solubility and greater potency than SN-38 (the active metabolite of irinotecan).[5][6] While this compound is not directly used in biological research, its application is pivotal for the development of Exatecan-based anticancer agents, particularly antibody-drug conjugates (ADCs) and other targeted delivery systems for solid tumors.[1][2][7][8] This document provides detailed application notes and protocols for the use of Exatecan and its derivatives in solid tumor research, stemming from the synthesis that utilizes this compound.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional strain during replication and transcription.[9][10] The mechanism involves the stabilization of the TOP1-DNA cleavage complex, which prevents the re-ligation of the single-strand breaks.[9][10] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[9]

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Application in Solid Tumor Research

Exatecan's high potency has made it a payload of choice in the development of targeted therapies like ADCs and peptide-drug conjugates.[5][11] These strategies aim to enhance the therapeutic window by delivering the cytotoxic agent specifically to tumor cells, thereby reducing systemic toxicity.[11][12]

Antibody-Drug Conjugates (ADCs)

Exatecan and its derivatives (such as DXd) are linked to monoclonal antibodies that target tumor-associated antigens (e.g., HER2, TROP2).[11][13] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the linker is cleaved, releasing the Exatecan payload to exert its cytotoxic effect.[7][13]

pH-Sensitive Peptide-Drug Conjugates

An alternative approach involves conjugating Exatecan to pH-low insertion peptides (pHLIPs), which target the acidic tumor microenvironment.[11][12] One such example is CBX-12, which selectively releases Exatecan in the low pH conditions characteristic of solid tumors, offering an antigen-independent targeting strategy.[11][12][14]

Caption: General workflow for Exatecan conjugate application.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Exatecan and its conjugates in various solid tumor models.

Table 1: In Vitro Cytotoxicity of Exatecan and its Conjugates

| Compound/Drug | Cell Line | Cancer Type | IC50 / GI50 | Reference |

| Exatecan | SK-BR-3 | Breast Cancer | Subnanomolar | [7] |

| Exatecan | PC-6 | Lung Cancer | 0.186 ng/mL | [15] |

| Exatecan | PC-6/SN2-5 | Lung Cancer | 0.395 ng/mL | [15] |

| Exatecan | Breast Cancer Cell Lines (Mean) | Breast Cancer | 2.02 ng/mL | [15] |

| Exatecan | Colon Cancer Cell Lines (Mean) | Colon Cancer | 2.92 ng/mL | [15] |

| Exatecan | Stomach Cancer Cell Lines (Mean) | Stomach Cancer | 1.53 ng/mL | [15] |

| Exatecan | Lung Cancer Cell Lines (Mean) | Lung Cancer | 0.877 ng/mL | [15] |

| Exatecan-based ADC (13) | SK-BR-3 (HER2+) | Breast Cancer | ~0.1 nM | [7] |

| Exatecan-based ADC (13) | MDA-MB-231 (HER2-) | Breast Cancer | > 30 nM | [7] |

| Exatecan | DNA Topoisomerase I | (Enzymatic) | 2.2 µM (0.975 µg/mL) | [2][3][15] |

Table 2: In Vivo Antitumor Activity of Exatecan and its Conjugates

| Compound/Drug | Tumor Model | Dose & Schedule | Outcome | Reference |

| Exatecan | MIA-PaCa-2 Xenograft | 15, 25 mg/kg, i.v. | High inhibition of primary tumor growth | [15] |

| Exatecan | BxPC-3 Xenograft | 15, 25 mg/kg, i.v. | High inhibition of primary tumor growth | [15] |

| Exatecan | BxPC-3 Late-stage Model | 15, 25 mg/kg, i.v. | Significant suppression of lymphatic metastasis; complete elimination of lung metastasis | [15] |

| CBX-12 | Human Colorectal Tumor Xenograft | 10 mg/kg | Almost complete suppression of tumor growth | [12] |

| PEG-Exatecan | MX-1 (BRCA1-deficient) Xenograft | 10 µmol/kg, single dose | Complete suppression of tumor growth for >40 days | [16] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol is a representative method for assessing the cytotoxic activity of an Exatecan-based compound against solid tumor cell lines.

1. Cell Seeding:

-

Culture selected cancer cells (e.g., SK-BR-3 for breast cancer) in the appropriate medium until they reach logarithmic growth phase.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

2. Compound Treatment:

-

Prepare a stock solution of the Exatecan conjugate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 1 µM).

-

Remove the medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells.

-

Incubate the plates for 72-120 hours at 37°C and 5% CO2.[10]

3. Viability Assessment:

-

After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

-

For CellTiter-Glo®, add the reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

-